molecular formula C14H22ClN3O3S B6660003 N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride

Cat. No.: B6660003
M. Wt: 347.9 g/mol
InChI Key: SRWDZCFOGVGFNO-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentyl ring attached to an aminomethyl group, a benzamide moiety, and a sulfamoylmethyl group, with a hydrochloride salt form to enhance its solubility and stability.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S.ClH/c15-10-14(7-1-2-8-14)17-13(18)12-5-3-11(4-6-12)9-21(16,19)20;/h3-6H,1-2,7-10,15H2,(H,17,18)(H2,16,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDZCFOGVGFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the aminomethyl group: This step often involves reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the benzamide moiety: This can be done through acylation reactions, where an amine reacts with a benzoyl chloride or similar reagent.

    Incorporation of the sulfamoylmethyl group: This step may involve sulfonation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzamide moiety to a benzylamine derivative.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Benzylamine derivatives and reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the PI3K/AKT pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide
  • N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrobromide
  • N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydroiodide

Uniqueness

N-[1-(aminomethyl)cyclopentyl]-4-(sulfamoylmethyl)benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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